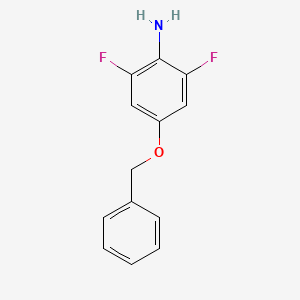

4-(Benzyloxy)-2,6-difluoroaniline

説明

4-(Benzyloxy)-2,6-difluoroaniline is a fluorinated aromatic amine characterized by a benzyloxy group (-OCH₂C₆H₅) at the para position and fluorine atoms at the 2 and 6 positions of the aniline ring. This compound serves as a key intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of insecticides and plant growth regulators. Its structural features, including electron-withdrawing fluorine atoms and the bulky benzyloxy group, influence its reactivity, solubility, and biological activity .

特性

IUPAC Name |

2,6-difluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQYKGXXHTXUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463413 | |

| Record name | 4-BENZYLOXY-2,6-DIFLUORO-PHENYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663602-52-6 | |

| Record name | 4-BENZYLOXY-2,6-DIFLUORO-PHENYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,6-difluoroaniline typically involves the following steps:

Nitration and Reduction: The starting material, 2,6-difluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

Benzyloxy Substitution: The intermediate product is then subjected to a substitution reaction with benzyl alcohol in the presence of a suitable catalyst to introduce the benzyloxy group at the 4-position.

Industrial Production Methods

Industrial production methods for 4-(Benzyloxy)-2,6-difluoroaniline may involve large-scale nitration and reduction processes, followed by catalytic substitution reactions. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

4-(Benzyloxy)-2,6-difluoroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxyl-substituted derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry:

4-(Benzyloxy)-2,6-difluoroaniline serves as a crucial intermediate in the synthesis of various complex organic molecules. Its structure allows for functionalization that can lead to the development of new materials with tailored properties. This compound can be used to create derivatives that possess specific biological activities or physical characteristics, making it valuable in research and industrial applications .

Synthetic Routes:

The synthesis of 4-(benzyloxy)-2,6-difluoroaniline typically involves the reaction of 2,6-difluoroaniline with benzyloxy compounds under controlled conditions. The process often employs catalysts and specific solvents to optimize yield and purity .

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of 4-(benzyloxy)-2,6-difluoroaniline exhibit promising antimicrobial properties. The sulfonamide moiety in related compounds has been shown to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. This mechanism suggests potential applications in developing new antibiotics .

Neuroprotective Properties:

Recent studies have explored the neuroprotective effects of compounds derived from 4-(benzyloxy)-2,6-difluoroaniline. For instance, derivatives designed for Parkinson's disease treatment demonstrated potent inhibition of monoamine oxidase B (MAO-B), alongside antioxidant activities and metal-chelating abilities. These properties indicate that such compounds could be developed into therapeutic agents for neurodegenerative diseases .

Agrochemical Applications

Herbicide Development:

4-(Benzyloxy)-2,6-difluoroaniline is also investigated for its potential use in agrochemicals, particularly herbicides. Its structural characteristics allow it to interact with biological systems in plants and pests, making it a candidate for developing new agricultural chemicals that can enhance crop protection while minimizing environmental impact .

Case Study 1: Antimicrobial Agent Development

A study focused on synthesizing sulfonamide derivatives from 4-(benzyloxy)-2,6-difluoroaniline revealed that these compounds effectively inhibited the growth of various bacterial strains. The research highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Case Study 2: Neuroprotective Agents

In another investigation aimed at Parkinson's disease treatment, a series of derivatives were synthesized based on the scaffold of 4-(benzyloxy)-2,6-difluoroaniline. One compound exhibited an IC50 value of 0.062 µM against MAO-B, showcasing its potential as a neuroprotective agent .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Used to develop materials with unique properties |

| Medicinal Chemistry | Potential antimicrobial and neuroprotective agent | Effective against bacterial growth; MAO-B inhibition |

| Agrochemicals | Candidate for herbicide development | Interacts with biological systems in plants |

作用機序

The mechanism of action of 4-(Benzyloxy)-2,6-difluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and fluorine atoms contribute to its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or enzyme inhibition.

類似化合物との比較

Parent Compound: 2,6-Difluoroaniline

The parent molecule, 2,6-difluoroaniline (CAS 5509-65-9), lacks the benzyloxy substituent. Key differences include:

- Physical Properties :

- Reactivity: The absence of the benzyloxy group increases electrophilicity at the amino group, making it more reactive in diazotization and coupling reactions compared to its substituted analog .

Halogen-Substituted Analogs

- N-[4-(3-Chlorobenzyloxy)benzyl]-2,6-difluoroaniline (XIII) :

- 4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline (CAS 114380-31-3) :

Benzyloxy-Substituted Derivatives

- 4-(Benzyloxy)-3-bromo-5-fluoroaniline (CAS 1486344-00-6): Bromine and fluorine substituents alter electronic properties, reducing solubility in polar solvents compared to 4-(Benzyloxy)-2,6-difluoroaniline.

- 4-(Benzyloxy)aniline hydrochloride (CAS 58546-89-7) :

Data Table: Key Properties of 4-(Benzyloxy)-2,6-difluoroaniline and Analogs

Research Findings and Trends

- Toxicity Mitigation : The benzyloxy group in 4-(Benzyloxy)-2,6-difluoroaniline likely reduces acute toxicity compared to 2,6-difluoroaniline by decreasing volatility and membrane permeability .

- Biological Activity: Fluorine atoms enhance metabolic stability, while bulky substituents like benzyloxy can sterically hinder interactions with non-target proteins, improving selectivity .

生物活性

4-(Benzyloxy)-2,6-difluoroaniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

4-(Benzyloxy)-2,6-difluoroaniline features a difluorinated aniline structure with a benzyloxy substituent. The presence of fluorine atoms enhances its lipophilicity and may influence its biological interactions.

Research indicates that the biological activity of 4-(benzyloxy)-2,6-difluoroaniline may be linked to its ability to inhibit certain enzymes and modulate signaling pathways:

- MAO-B Inhibition : A derivative of this compound has shown potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's. The compound exhibited an IC50 value of 0.062 µM, indicating strong competitive and reversible inhibition .

- Antioxidative Properties : The same study reported significant antioxidative effects, with the compound demonstrating a Trolox equivalent value of 2.27, suggesting its potential to mitigate oxidative stress in neuronal tissues .

Table 1: Biological Activity Summary

| Activity Type | Measurement | Value | Reference |

|---|---|---|---|

| MAO-B Inhibition | IC50 | 0.062 µM | |

| Antioxidative Effect | ORAC | 2.27 Trolox eq. | |

| Neuroprotective Effect | - | Significant |

Case Studies

- Neuroprotective Effects : In a study evaluating derivatives for Parkinson's treatment, the compound demonstrated significant neuroprotective effects alongside its MAO-B inhibitory activity. This suggests it may help in reducing neuroinflammation and protecting against neuronal cell death .

- Fluorinated Aniline Metabolism : A related study on fluoroanilines indicated that the metabolic pathways involving cytochrome P-450 could lead to bioactivation, generating reactive intermediates such as benzoquinoneimines from compounds like 4-(benzyloxy)-2,6-difluoroaniline . This bioactivation pathway is critical as it can influence both the efficacy and toxicity profiles of such compounds.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(benzyloxy)-2,6-difluoroaniline involves several steps that can affect its biological activity:

- Synthesis Pathway : The compound can be synthesized through various chemical reactions including nucleophilic substitutions and functional group modifications .

- Structure-Activity Relationship : Variations in substituents on the aniline ring significantly impact biological activity. For instance, modifications at the para position can enhance or diminish MAO-B inhibitory effects .

Q & A

Q. What are the key synthetic routes for 4-(Benzyloxy)-2,6-difluoroaniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multistep reactions starting from 2,6-difluoroaniline. A common approach is:

Benzylation : Introduce the benzyloxy group at the 4-position via nucleophilic aromatic substitution (SNAr) using benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO.

Protection/Deprotection : Protect the amine group during benzylation (e.g., using Boc or acetyl groups) to prevent side reactions .

Critical Parameters :

- Temperature: SNAr reactions require 60–100°C for activation.

- Solvent polarity: Higher polarity solvents enhance reaction rates.

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is essential to isolate the product from unreacted 2,6-difluoroaniline or over-benzylated byproducts .

Q. How can researchers characterize the electronic effects of fluorine substituents in 4-(Benzyloxy)-2,6-difluoroaniline?

- ¹⁹F NMR Spectroscopy : The two fluorine atoms at the 2- and 6-positions exhibit distinct chemical shifts (~−110 to −120 ppm) due to their ortho and para positions relative to the benzyloxy group. Splitting patterns reveal coupling constants (³J~8–12 Hz) between adjacent fluorines .

- Hammett Constants : Fluorine’s electron-withdrawing nature (σₚ≈0.06) alters the amine’s basicity. Measure pKa shifts (e.g., via potentiometric titration) to quantify electronic effects on reactivity .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in electrophilic substitution reactions of 4-(Benzyloxy)-2,6-difluoroaniline?

The benzyloxy group directs electrophiles (e.g., nitration, halogenation) to the para position relative to itself (C-3 or C-5), while fluorine substituents deactivate the ring. Key findings:

- Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives as the major product due to steric hindrance from the benzyloxy group.

- Halogenation : Bromine in acetic acid favors mono-substitution at C-3, with yields dropping significantly for di-substitution due to fluorine’s deactivation .

Methodological Insight : Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict regioselectivity .

Q. What strategies mitigate competing side reactions during coupling reactions involving 4-(Benzyloxy)-2,6-difluoroaniline?

When using this compound in Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Catalyst Optimization : Pd(OAc)₂/XPhos systems reduce undesired dehalogenation or protodeboronation.

- Temperature Control : Reactions below 80°C minimize decomposition of the benzyloxy group.

- Additives : Additives like Cs₂CO₃ stabilize intermediates and suppress amine oxidation .

Data Contradiction : Some studies report Pd(dba)₂ as superior for aryl chloride couplings, but conflicting data suggest ligand choice (e.g., SPhos vs. XPhos) is substrate-dependent .

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of 4-(Benzyloxy)-2,6-difluoroaniline?

Discrepancies often arise from:

- Impurity Profiles : HPLC-MS analysis (C18 column, 0.1% formic acid/ACN gradient) identifies trace byproducts (e.g., de-fluorinated analogs) that may skew bioassay results .

- Assay Conditions : Varying pH or solvent (DMSO vs. saline) alters compound solubility and activity. Standardize protocols using WHO guidelines for IC₅₀ determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。